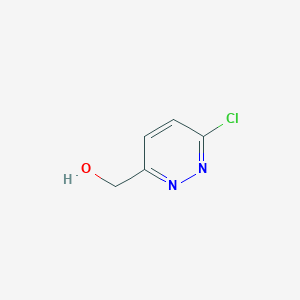

(6-Chloropyridazin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridazin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWRIXKPAGUARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608668 | |

| Record name | (6-Chloropyridazin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011487-94-7 | |

| Record name | (6-Chloropyridazin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Chloropyridazin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (6-Chloropyridazin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyridazine ring substituted with a chloro and a hydroxymethyl group. These functional groups impart specific reactivity and physical characteristics to the molecule, making it a versatile intermediate in the synthesis of more complex chemical entities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1011487-94-7 | [1] |

| Molecular Formula | C₅H₅ClN₂O | [2] |

| Molecular Weight | 144.56 g/mol | [3] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Note: Experimental data for the physical properties of this compound is limited in publicly available literature. The hydrochloride salt is also commercially available (CAS Number: 1461708-68-8)[4].

Synthesis and Reactivity

The synthesis of this compound can be approached through the reduction of a corresponding carboxylic acid or its ester derivative. A plausible synthetic pathway involves the preparation of 6-chloropyridazine-3-carboxylic acid followed by its reduction.

Synthesis of 6-Chloropyridazine-3-carboxylic acid

One reported method for the synthesis of 6-chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine.[5]

Experimental Protocol: Oxidation of 3-chloro-6-methylpyridazine [5]

-

Under an ice bath, add 3-chloro-6-methylpyridazine (8g, 0.06 mol) to 60 ml of 50% sulfuric acid.

-

While stirring, gradually add potassium dichromate (35g, 0.12 mol).

-

Allow the reaction to proceed at 50°C for 2 hours.

-

After cooling, dilute the reaction mixture with 200 ml of ice water.

-

Extract the aqueous solution five times with 200 ml portions of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline powder (yield: 6.2g, 65%).

Reduction of 6-Chloropyridazine-3-carboxylic Acid to this compound

General Experimental Workflow: Reduction of a Pyridazine Carboxylic Acid

Caption: General workflow for the reduction of a pyridazine carboxylic acid.

Reactivity of the Pyridazine Ring

The pyridazine ring is a π-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic characteristic influences its reactivity. The ring is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. The chlorine atom at the 6-position of this compound is a good leaving group and can be displaced by various nucleophiles, providing a handle for further functionalization.

Biological and Pharmacological Significance

Pyridazine and its derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities.[6] These activities are attributed to the unique electronic and structural features of the pyridazine nucleus.

General Biological Activities of Pyridazine Derivatives

Derivatives of pyridazine have been reported to possess a broad spectrum of pharmacological properties, including:

The diverse biological profile of pyridazine derivatives makes them attractive scaffolds for the development of novel therapeutic agents.

Potential Signaling Pathway Involvement

The specific biological targets and signaling pathways modulated by this compound have not been explicitly detailed in the available literature. However, based on the activities of other pyridazine-containing compounds, it can be hypothesized that derivatives of this compound may interact with various biological targets, such as kinases, which are often implicated in cell signaling pathways related to cell proliferation and survival.

Illustrative Signaling Pathway

Caption: Hypothetical kinase inhibition by a pyridazine derivative.

Safety and Handling

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9]

-

Avoid contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

Spectral Data

Specific experimental spectral data (¹H NMR, ¹³C NMR, MS, IR) for this compound are not available in the searched literature. Researchers are advised to acquire this data upon synthesis or purchase to confirm the identity and purity of the compound.

This guide provides a summary of the currently available information on this compound. Further research is needed to fully characterize its physical, chemical, and biological properties.

References

- 1. mdpi.com [mdpi.com]

- 2. gcpat.com [gcpat.com]

- 3. 1011487-94-7|this compound|BLD Pharm [bldpharm.com]

- 4. 1461708-68-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. sarpublication.com [sarpublication.com]

- 7. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 8. jocpr.com [jocpr.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to (6-Chloropyridazin-3-yl)methanol (CAS: 1011487-94-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloropyridazin-3-yl)methanol is a heterocyclic organic compound featuring a pyridazine ring substituted with a chloro and a hydroxymethyl group. Its chemical structure makes it a valuable building block in medicinal chemistry and drug discovery, offering multiple reaction sites for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, and potential applications in drug development, with a focus on its role as a versatile intermediate.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined data.

| Property | Value | Source |

| CAS Number | 1011487-94-7 | Commercial Suppliers |

| Molecular Formula | C₅H₅ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 144.56 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol and other polar organic solvents (inferred). | - |

| SMILES | C1=CC(=NN=C1CO)Cl | --INVALID-LINK-- |

| InChI | InChI=1S/C5H5ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-2,9H,3H2 | --INVALID-LINK-- |

Synthesis

3.1. Proposed Synthetic Pathway

A plausible synthetic route starts from the commercially available 3,6-dichloropyridazine. This precursor can be converted to a key intermediate, which is then reduced to the final product.

3.2. Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet chemically sound, protocols for the key steps in the proposed synthesis. Note: These procedures have not been experimentally validated and should be adapted and optimized under appropriate laboratory safety precautions.

Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate from 3,6-Dichloropyridazine

This step would likely involve a palladium-catalyzed carbonylation reaction followed by esterification.

-

Reaction:

-

3,6-Dichloropyridazine

-

Carbon monoxide (CO) gas

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Methanol (MeOH)

-

Base (e.g., Triethylamine)

-

Solvent (e.g., Toluene)

-

-

Procedure:

-

To a pressure reactor, add 3,6-dichloropyridazine, palladium catalyst, and toluene.

-

Seal the reactor and purge with nitrogen, then with carbon monoxide.

-

Pressurize the reactor with carbon monoxide to the desired pressure.

-

Add methanol and triethylamine.

-

Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and stir for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reactor, and carefully vent the CO gas in a fume hood.

-

The reaction mixture would then be worked up by filtration, extraction, and purification by column chromatography to yield methyl 6-chloropyridazine-3-carboxylate.

-

Step 2: Reduction of Methyl 6-chloropyridazine-3-carboxylate to this compound

This is a standard ester to alcohol reduction.

-

Reaction:

-

Methyl 6-chloropyridazine-3-carboxylate

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

-

-

Procedure (using LiAlH₄):

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 6-chloropyridazine-3-carboxylate in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Spectral Data

While specific, high-resolution spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data upon request.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton (¹H) NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- | ~4.8 | Singlet | 2H |

| Pyridazine H | ~7.6-7.8 | Doublet | 1H |

| Pyridazine H | ~7.9-8.1 | Doublet | 1H |

| -OH | Variable | Broad Singlet | 1H |

| Carbon (¹³C) NMR | Predicted Chemical Shift (ppm) |

| -CH₂- | ~60-65 |

| Pyridazine C-4/C-5 | ~125-135 |

| Pyridazine C-3 | ~150-155 |

| Pyridazine C-6 | ~158-162 |

4.2. Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N, C=C stretch (pyridazine ring) | 1400-1600 |

| C-O stretch (primary alcohol) | 1000-1075 |

| C-Cl stretch | 600-800 |

4.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144 and an M+2 peak at m/z 146 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH), a chlorine atom (-Cl), or cleavage of the pyridazine ring.

Applications in Drug Development

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a chlorine atom and a hydroxymethyl group on this compound provides handles for further chemical modification, making it a key intermediate for creating libraries of novel compounds for drug screening.

5.1. Potential Biological Targets

Based on the activities of related pyridazine derivatives, compounds synthesized from this compound could potentially target a range of biological entities, including:

-

Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of 6-chloropyridazine have shown high affinity for nAChRs, which are implicated in a variety of neurological and psychiatric disorders.

-

Poly(ADP-ribose) Polymerase-1 (PARP-1): Pyridazine-based compounds have been investigated as PARP-1 inhibitors, a promising strategy in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms.[1]

-

Kinases: The pyridazine core can be found in various kinase inhibitors, which are a major class of anticancer drugs.

5.2. Signaling Pathways of Interest

Given the potential targets, the following signaling pathways are of significant interest for compounds derived from this compound:

-

nAChR Signaling: Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations like Na⁺ and Ca²⁺. This can trigger a cascade of downstream events, including the activation of voltage-gated ion channels, release of neurotransmitters, and modulation of various intracellular signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.[2][3][4]

-

PARP-1 Signaling in DNA Repair: PARP-1 plays a crucial role in the base excision repair (BER) pathway. Upon detecting single-strand DNA breaks, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. Inhibition of PARP-1 leads to the accumulation of unrepaired single-strand breaks, which can be converted to more lethal double-strand breaks during DNA replication, a concept known as synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations).[5][6][7]

Experimental Protocols for Biological Assays

The following are generalized protocols for assays that could be used to evaluate the biological activity of derivatives of this compound.

6.1. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.

-

Materials:

-

Cell membranes expressing the nAChR subtype of interest.

-

Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine).

-

Unlabeled competitor (e.g., nicotine or the test compound).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

In a microplate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand like nicotine).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percentage of inhibition versus the concentration of the test compound to determine the IC₅₀ value.

-

6.2. PARP-1 Inhibition Assay

This protocol outlines a colorimetric or chemiluminescent assay to measure the inhibition of PARP-1 activity.

-

Materials:

-

Recombinant human PARP-1 enzyme.

-

Histone-coated microplate.

-

Activated DNA.

-

Biotinylated NAD⁺.

-

Streptavidin-HRP conjugate.

-

HRP substrate (e.g., TMB for colorimetric or luminol for chemiluminescent detection).

-

Assay buffer.

-

-

Procedure:

-

To the wells of a histone-coated plate containing activated DNA, add the PARP-1 enzyme.

-

Add varying concentrations of the test compound or a known PARP-1 inhibitor (positive control).

-

Initiate the reaction by adding biotinylated NAD⁺.

-

Incubate the plate to allow the PARP-1 enzyme to catalyze the incorporation of biotinylated ADP-ribose onto the histones.

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-HRP conjugate, which will bind to the biotinylated PAR chains.

-

Wash the plate again to remove unbound streptavidin-HRP.

-

Add the HRP substrate and measure the resulting colorimetric or chemiluminescent signal using a microplate reader.

-

The signal intensity is proportional to the PARP-1 activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[8]

-

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on its structure and related compounds, it should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery. Its versatile chemical structure allows for the exploration of a wide range of biological targets, particularly nAChRs and PARP-1. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further experimental validation of the presented data and protocols is encouraged to fully elucidate the potential of this compound.

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual roles of PARP-1 promote cancer growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-Chloropyridazin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloropyridazin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active compounds. Its pyridazine core, substituted with a reactive chlorine atom and a hydroxymethyl group, provides a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Chemical Properties and Molecular Weight

This compound, with the chemical formula C₅H₅ClN₂O, is a pyridazine derivative. The presence of the chlorine atom and the hydroxyl group at positions 6 and 3, respectively, are key to its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O | PubChem |

| Molecular Weight | 144.56 g/mol | BLD Pharm |

| Monoisotopic Mass | 144.00903 Da | PubChem |

| CAS Number | 1011487-94-7 | BLD Pharm |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of a suitable precursor, typically 6-chloropyridazine-3-carboxylic acid or its corresponding ester.

Synthesis of the Precursor: 6-Chloropyridazine-3-carboxylic acid

Method 1: Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate

A common method for the preparation of 6-chloropyridazine-3-carboxylic acid is the hydrolysis of its ethyl ester.

Experimental Protocol: To a solution of ethyl 6-chloropyridazine-3-carboxylate (1.00 g, 5.36 mmol) in tetrahydrofuran (10 mL), a solution of lithium hydroxide (0.655 g, 26.8 mmol) in water (10 mL) is added. The reaction mixture is stirred at room temperature for 45 minutes. Upon completion, the mixture is poured into 2 M hydrochloric acid and extracted with dichloromethane. The combined organic phases are then concentrated under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid as a white solid (yield: 91%).[1]

Method 2: Oxidation of 3-Chloro-6-methyl-pyridazine

An alternative route involves the oxidation of 3-chloro-6-methyl-pyridazine.

Experimental Protocol: Potassium dichromate (3.3 g, 11.2 mmol) is added in portions to a solution of 3-chloro-6-methyl-pyridazine (1.2 g, 9.3 mmol) in sulfuric acid (10 ml). The mixture is stirred at 50°C. After the reaction, the mixture is poured onto ice and extracted three times with diethyl ether. The combined organic phases are dried and concentrated to afford the title compound (yield: 57%).[1]

Reduction to this compound

General Experimental Workflow:

Caption: General workflow for the reduction of 6-chloropyridazine-3-carboxylic acid.

Physicochemical and Spectral Data

Detailed experimental data for the physical and spectral properties of this compound are not extensively reported in the public domain. However, data for its precursor, 6-chloropyridazine-3-carboxylic acid, can provide some insight.

| Property | Value (for 6-Chloropyridazine-3-carboxylic acid) | Source |

| Melting Point | 146 °C | ChemicalBook |

| Boiling Point (Predicted) | 429.0±25.0 °C | ChemicalBook |

| pKa (Predicted) | 2.68±0.10 | ChemicalBook |

| Solubility | Sparingly soluble in water; moderately soluble in polar organic solvents like DMF and methanol. | [1] |

For this compound, it is expected to be a solid at room temperature with solubility in common organic solvents like methanol, dichloromethane, and ethyl acetate.

¹H NMR Spectroscopy: While the specific spectrum for this compound is not available, the expected signals would include two doublets in the aromatic region for the pyridazine ring protons and a singlet for the methylene protons of the hydroxymethyl group, along with a broad singlet for the hydroxyl proton which may exchange with D₂O.

Applications in Drug Discovery

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The this compound moiety serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential.

The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of diverse molecular libraries. The primary alcohol at the 3-position can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to further elaborate the molecular structure.

Signaling Pathway Implication in Cancer Therapy:

Derivatives of chloropyridazine have been investigated as potential anticancer agents. For instance, hybrids of chloropyridazine have been designed to act as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. Inhibition of PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis (programmed cell death).

Caption: Simplified pathway of PARP-1 inhibition leading to apoptosis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its straightforward synthesis from readily available precursors and the dual reactivity of its chloro and hydroxymethyl functional groups make it an attractive starting material for creating diverse chemical libraries. The demonstrated biological activity of more complex molecules incorporating the chloropyridazine scaffold, particularly in oncology, highlights the potential of this compound in the development of new therapeutic agents. Further research into its applications and the development of more detailed synthetic protocols will undoubtedly expand its utility for medicinal chemists.

References

Synthesis of (6-Chloropyridazin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (6-chloropyridazin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a heterocyclic compound incorporating the pyridazine scaffold, a privileged structure in numerous biologically active molecules. The presence of a chlorine atom and a hydroxymethyl group provides two reactive handles for further chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries. Its derivatives have been explored for their potential as kinase inhibitors, anticancer agents, and other therapeutic applications. This guide focuses on a reliable and reproducible synthetic route starting from commercially available precursors.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound involves a two-step process. The first step is the oxidation of a readily available methyl-substituted pyridazine to the corresponding carboxylic acid. The second step is the reduction of this carboxylic acid to the desired primary alcohol.

Experimental Protocols

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid

This procedure outlines the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid using potassium dichromate as the oxidizing agent.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-chloro-6-methylpyridazine | 128.56 | 20.0 g | 155.6 mmol |

| Concentrated Sulfuric Acid | 98.08 | 140 mL | - |

| Potassium Dichromate | 294.18 | 55.4 g | 188.3 mmol |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 140 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath and slowly add 20.0 g (155.6 mmol) of 3-chloro-6-methylpyridazine while maintaining the internal temperature below 20 °C.

-

Once the addition is complete, slowly add 55.4 g (188.3 mmol) of powdered potassium dichromate in portions, ensuring the reaction temperature does not exceed 50 °C.

-

After the addition of potassium dichromate is complete, remove the ice bath and stir the reaction mixture at 50 °C for 4 hours.

-

Cool the resulting viscous, dark green mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (4 x 200 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 6-chloropyridazine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 65-75% | [1] |

| Reaction Time | 4 hours | [1] |

| Reaction Temperature | 50 °C | [1] |

Step 2: Synthesis of this compound

This protocol describes the reduction of 6-chloropyridazine-3-carboxylic acid to this compound using lithium aluminum hydride (LiAlH₄).[2] Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-chloropyridazine-3-carboxylic acid | 158.55 | 10.0 g | 63.1 mmol |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.6 g | 94.8 mmol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated Sodium Sulfate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a dry three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add 3.6 g (94.8 mmol) of lithium aluminum hydride and 100 mL of anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 10.0 g (63.1 mmol) of 6-chloropyridazine-3-carboxylic acid in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the dropwise addition of ethyl acetate, followed by the slow addition of a saturated aqueous solution of sodium sulfate until the grey suspension turns into a white precipitate.

-

Filter the mixture through a pad of Celite®, and wash the filter cake with THF.

-

Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data (Estimated):

| Parameter | Value |

| Typical Yield | 70-85% |

| Reaction Time | 3 hours (reflux) |

| Reaction Temperature | 66 °C (THF reflux) |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step sequence, involving oxidation followed by reduction, is a robust and scalable method for obtaining this valuable synthetic intermediate. The provided experimental protocols and quantitative data are intended to serve as a reliable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient production of this versatile building block for the development of novel therapeutic agents. Adherence to standard laboratory safety practices, particularly when handling hazardous reagents like potassium dichromate and lithium aluminum hydride, is paramount.

References

Navigating the Solubility of (6-Chloropyridazin-3-yl)methanol: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of (6-Chloropyridazin-3-yl)methanol, a key intermediate in contemporary drug discovery and development. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides valuable insights into its likely behavior in common organic solvents, based on data from the closely related compound, 6-Chloropyridazin-3-amine. Furthermore, this guide furnishes detailed experimental protocols for determining solubility and visual workflows to aid researchers in their laboratory endeavors.

Core Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its solubility is a critical parameter influencing reaction kinetics, purification strategies, and the ultimate formulation of drug candidates. This guide addresses the current information gap by providing a foundational understanding of its solubility profile and empowering researchers with the methodologies to determine it precisely.

Anticipated Solubility Profile

Direct quantitative solubility data for this compound remains scarce. However, the solubility of 6-Chloropyridazin-3-amine, a structurally analogous pyridazine derivative, has been documented and can serve as a valuable surrogate for predicting the solubility behavior of this compound. The study on 6-Chloropyridazin-3-amine reveals that its solubility generally increases with the rising temperature of the solvent.

Below is a summary of the mole fraction solubility of 6-Chloropyridazin-3-amine in various organic solvents at different temperatures, which can be used as a qualitative and comparative reference for this compound.

Table 1: Mole Fraction Solubility of 6-Chloropyridazin-3-amine in Various Organic Solvents

| Temperature (K) | Methanol | Ethanol | n-Butanol | N,N-Dimethylformamide | Acetone | Cyclohexanone | Ethyl Acetate | Toluene |

| 298.15 | 0.0452 | 0.0215 | 0.0078 | 0.1458 | 0.0155 | 0.0412 | 0.0065 | 0.0012 |

| 303.15 | 0.0548 | 0.0263 | 0.0096 | 0.1695 | 0.0189 | 0.0501 | 0.0081 | 0.0015 |

| 308.15 | 0.0659 | 0.0319 | 0.0118 | 0.1965 | 0.0229 | 0.0605 | 0.0100 | 0.0019 |

| 313.15 | 0.0788 | 0.0385 | 0.0143 | 0.2273 | 0.0276 | 0.0728 | 0.0123 | 0.0024 |

| 318.15 | 0.0938 | 0.0461 | 0.0173 | 0.2625 | 0.0332 | 0.0873 | 0.0150 | 0.0030 |

| 323.15 | 0.1111 | 0.0550 | 0.0208 | 0.3026 | 0.0398 | 0.1044 | 0.0182 | 0.0037 |

| 328.15 | 0.1311 | 0.0654 | 0.0249 | 0.3484 | 0.0476 | 0.1246 | 0.0220 | 0.0046 |

| 333.15 | 0.1542 | 0.0775 | 0.0298 | 0.4005 | 0.0568 | 0.1483 | 0.0265 | 0.0057 |

| 338.15 | 0.1808 | 0.0916 | 0.0355 | 0.4599 | 0.0676 | 0.1762 | 0.0318 | 0.0070 |

| 343.55 | 0.2115 | 0.1080 | 0.0423 | 0.5275 | 0.0804 | 0.2089 | 0.0382 | 0.0086 |

Data sourced from a study on 6-Chloropyridazin-3-amine and presented here for comparative purposes.

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, a detailed experimental protocol based on the synthetic method is provided below. This method is widely used for determining the solubility of solid compounds in liquid solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, etc., analytical grade)

-

Jacketed glass vessel (80 mL) with a magnetic stirrer

-

Thermostatic bath with temperature control (e.g., Julabo CF41)

-

Analytical balance (±0.0001 g)

-

Laser monitoring system or visual observation setup to detect solid-liquid equilibrium

-

Syringes and filters (0.45 µm)

Procedure:

-

Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent and add them to the jacketed glass vessel.

-

Equilibration: Place the vessel in the thermostatic bath and set the desired temperature. Stir the mixture continuously using the magnetic stirrer.

-

Saturation: Gradually add small, known amounts of this compound to the solvent until a small amount of undissolved solid remains, indicating a saturated solution.

-

Temperature Cycling: Slowly heat the solution at a constant rate (e.g., 0.1 K/min) while stirring until all the solid dissolves. Then, slowly cool the solution at the same rate until turbidity or the first appearance of crystals is observed. The temperature at which the last solid dissolves upon heating and the first solid appears upon cooling is recorded. The equilibrium temperature is taken as the average of these two temperatures.

-

Data Collection: Repeat the temperature cycling process multiple times to ensure accuracy. The composition of the saturated solution at each equilibrium temperature is known from the initial amounts of solute and solvent.

-

Solvent Variation: Repeat the entire procedure for each organic solvent of interest.

Visualizing Workflows

To further clarify the experimental and synthetic processes, the following diagrams have been generated using the DOT language.

Caption: A flowchart of the experimental workflow for determining solubility.

A potential synthetic pathway for a (6-Chloropyridazin-3-yl) derivative, which may be relevant to the production of the target compound, is outlined below. This illustrates a common chemical transformation used in the synthesis of such molecules.

Caption: A generalized synthetic pathway for (6-Chloropyridazin-3-yl) derivatives.

The Chloropyridazine Ring System: A Technical Guide to its Reactivity for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of a chlorine atom onto this ring system creates the chloropyridazine core, a versatile building block whose reactivity is pivotal for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the reactivity of the chloropyridazine ring system, with a focus on its application in drug discovery and development.

Core Reactivity Principles

The reactivity of the chloropyridazine ring is fundamentally governed by the electron-withdrawing nature of the two adjacent nitrogen atoms. This electronic characteristic renders the ring electron-deficient, which has two major consequences:

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency of the pyridazine ring facilitates the attack of nucleophiles, making the displacement of the chlorine atom a favorable process.[1] The ring nitrogen atoms can stabilize the negative charge in the Meisenheimer intermediate formed during the substitution reaction.[2]

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): Conversely, the electron-poor nature of the ring makes it less susceptible to attack by electrophiles. Electrophilic substitution reactions on the chloropyridazine ring are generally challenging and often require harsh conditions.[3]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is the most prominent and synthetically useful reaction of the chloropyridazine ring system. The chlorine atom can be readily displaced by a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions.

Reactivity Trends and Regioselectivity

The position of the chlorine atom on the pyridazine ring, as well as the presence of other substituents, significantly influences the rate and regioselectivity of SNAr reactions. In 3,6-dichloropyridazine, for instance, the two chlorine atoms are electronically equivalent, and monosubstitution can be achieved, followed by a second substitution, often requiring more forcing conditions. The reactivity of chloroazines towards nucleophiles is enhanced by the inductive and mesomeric effects of the ring nitrogen atoms.[1]

Common Nucleophiles and Reaction Conditions

A diverse range of nucleophiles can be employed in the SNAr of chloropyridazines. The choice of solvent and base is crucial for achieving optimal yields.

-

N-Nucleophiles (Amination): Amination of chloropyridazines is a widely used reaction in the synthesis of pharmaceutical compounds.[4][5] Both primary and secondary amines can be used as nucleophiles. The reaction is typically carried out in a polar solvent such as ethanol, dioxane, or N,N-dimethylformamide (DMF), often in the presence of a base like triethylamine or potassium carbonate to neutralize the HCl generated.[4] Microwave-assisted amination protocols have been developed to accelerate these reactions.[6]

-

O-Nucleophiles (Alkoxylation and Aryloxylation): Alcohols and phenols can displace the chlorine atom to form the corresponding ethers. These reactions are generally performed in the presence of a strong base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic alkoxide or phenoxide.[7]

-

S-Nucleophiles (Thiolation): Thiols react readily with chloropyridazines to yield thioethers. Similar to O-nucleophiles, a base is typically used to generate the thiolate anion. Reactions with bisulfide (HS⁻) and polysulfides (Sn²⁻) have also been reported.[1]

Quantitative Data on Nucleophilic Aromatic Substitution

The following table summarizes representative yields for the amination of chloropyridazines with various amines under different reaction conditions.

| Chloropyridazine Derivative | Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Aqueous Ammonia | 1,4-Dioxane | - | 120-150 | 12-24 | - | [4] |

| 3-Chloro-6-propylpyridazine | Aqueous Ammonia | 1,4-Dioxane | - | 120-150 | 12-24 | - | [4] |

| 6-Chloropurine derivative | Cyclohexylamine | EtOH | iPr2NEt | 120 (MW) | 0.17 | 85 | [6] |

| 6-Chloropurine derivative | Piperidine | EtOH | iPr2NEt | 120 (MW) | 0.17 | 92 | [6] |

| 2-Chloropyrimidine | Morpholine | Water | KF | RT | 24 | 95 | [8] |

Experimental Protocol: Amination of 3-Chloro-6-propylpyridazine

This protocol is adapted from procedures for the amination of chloropyridazines.[4]

Materials:

-

3-Chloro-6-propylpyridazine (1.0 eq)

-

Aqueous ammonia (28-30%, 10-20 eq)

-

1,4-Dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a sealed pressure vessel, dissolve 3-chloro-6-propylpyridazine (1.0 eq) in 1,4-dioxane.

-

Add an excess of aqueous ammonia (e.g., 10-20 eq).

-

Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully vent the vessel and transfer the contents to a separatory funnel.

-

Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography to yield 6-propylpyridazin-3-amine.[4]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of chloropyridazines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of the chloropyridazine scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is widely used for the arylation and vinylation of chloropyridazines.[9][10] The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[11] For challenging substrates like chloropyridazines, catalyst systems employing bulky, electron-rich phosphine ligands are often required.[12]

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties onto the pyridazine ring through the reaction of a chloropyridazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[13][14] This reaction is typically carried out under mild conditions with an amine base.[13]

Other Cross-Coupling Reactions

Other important cross-coupling reactions of chloropyridazines include:

-

Heck Coupling: For the introduction of alkenyl groups.

-

Buchwald-Hartwig Amination: An alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines.[11]

-

Stille Coupling: Utilizing organotin reagents.

Quantitative Data on Cross-Coupling Reactions

The following table presents a selection of yields for Suzuki-Miyaura and Sonogashira coupling reactions involving chloropyridazine derivatives.

| Chloropyridazine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Propylboronic acid | Pd(OAc)₂, di(adamantan-1-yl)(butyl)phosphane | LiOt-Bu | Dioxane/H₂O | 100 | - | [4] |

| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 (C5) | [2] |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | 100 | 92 | [9] |

| Aryl iodide | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI | Et₃N | Et₃N | RT | - | [15] |

Experimental Protocol: Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of chloropyridazines.[4]

Materials:

-

3,6-Dichloropyridazine (1.0 eq)

-

Propylboronic acid (1.2 eq)

-

Palladium(II) acetate (0.02 eq)

-

Di(adamantan-1-yl)(butyl)phosphane (0.04 eq)

-

Lithium tert-butoxide (3.0 eq)

-

Anhydrous dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,6-dichloropyridazine (1.0 eq), propylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and di(adamantan-1-yl)(butyl)phosphane (0.04 eq).

-

Add anhydrous dioxane and water (4:1 v/v) to the flask.

-

Add lithium tert-butoxide (3.0 eq) to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 3-chloro-6-propylpyridazine.[4]

Electrophilic Aromatic Substitution (EAS)

As previously mentioned, the electron-deficient nature of the pyridazine ring makes electrophilic aromatic substitution challenging. The nitrogen atoms deactivate the ring towards electrophilic attack.[3] Reactions such as nitration and halogenation often require forcing conditions and may result in low yields.

Nitration

Nitration of pyridazine derivatives typically requires strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid.[16][17] The reaction is often sluggish and may lead to a mixture of products or decomposition.

Halogenation

Electrophilic halogenation of pyridazines is also a difficult transformation.[18][19] Lewis acid catalysts are generally required to activate the halogen.

Due to the difficulties associated with direct electrophilic substitution, the introduction of substituents that are typically installed via EAS is often achieved through alternative synthetic routes, such as the functionalization of a pre-substituted pyridazine ring or through cyclization strategies.[20][21]

Logical Relationships in Chloropyridazine Reactivity

The choice of reaction pathway for functionalizing the chloropyridazine ring is dictated by the desired transformation and the nature of the available reagents. The following diagram illustrates the primary reaction pathways.

Conclusion

The chloropyridazine ring system is a highly valuable and versatile scaffold in modern drug discovery. Its reactivity is dominated by nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of functional groups. While electrophilic substitution is generally disfavored, the diverse array of available synthetic methodologies provides medicinal chemists with a robust toolkit for the synthesis of novel chloropyridazine-based therapeutic agents. A thorough understanding of the principles outlined in this guide is essential for the effective utilization of this important heterocyclic core in the development of new medicines.

References

- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. ijrar.org [ijrar.org]

- 19. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. repositorium.uminho.pt [repositorium.uminho.pt]

The Pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, with an ongoing quest for novel molecular scaffolds that can serve as the foundation for developing safer and more effective therapeutic agents. Among the plethora of heterocyclic compounds, pyridazine and its derivatives have emerged as a "privileged structure," a testament to their versatile biological activities and advantageous physicochemical properties.[1] This technical guide aims to provide a comprehensive overview of the potential applications of pyridazine compounds in medicinal chemistry, with a focus on their anticancer, anti-inflammatory, antimicrobial, cardiovascular, and neuroprotective properties. The content herein is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development.

The Pyridazine Moiety: Physicochemical Properties and Therapeutic Relevance

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This unique arrangement of nitrogen atoms endows the pyridazine ring with distinct physicochemical properties that are highly relevant in the context of drug design.[3] These properties include a high dipole moment, the capacity for robust dual hydrogen-bonding, and the ability to engage in π-π stacking interactions.[3] Such attributes are instrumental in facilitating drug-target interactions.[3] Furthermore, the pyridazine core can enhance a molecule's aqueous solubility and often contributes to the formation of crystalline, water-soluble salts, which are desirable characteristics for drug candidates.[4] The inherent polarity of the pyridazine ring and its potential to mitigate interactions with the hERG potassium channel, a common cause of cardiotoxicity, add to its appeal in drug discovery.[3]

Anticancer Applications of Pyridazine Compounds

The pyridazine scaffold is a prominent feature in a multitude of compounds designed as anticancer agents.[1][5] These derivatives target a diverse array of biological processes that are fundamental to the onset and progression of cancer.[5]

Mechanism of Action

Pyridazine-containing compounds exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: A significant number of pyridazine derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[6] For instance, certain pyridazine derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2][7] Others have been designed to target cyclin-dependent kinase 2 (CDK2), an enzyme that plays a critical role in cell cycle progression.[8]

-

Targeting Aberrant Tumor Metabolism: Some pyridazine compounds have been developed as inhibitors of glutaminase 1 (GLS1), an enzyme involved in the altered metabolism of cancer cells.[5]

-

Inhibition of Other Key Enzymes: Pyridazinone derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), dihydrofolate reductase (DHFR), B-RAF, Bruton's tyrosine kinase (BTK), and fibroblast growth factor receptor (FGFR), all of which are important targets in cancer therapy.[9]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives against various cancer cell lines and their inhibitory activity against specific kinases.

| Compound ID | Target | Cell Line/Enzyme | IC50 | Reference |

| 11m | CDK2 | T-47D (Breast Cancer) | 0.43 ± 0.01 µM | [8] |

| MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 µM | [8] | ||

| CDK2 | 20.1 ± 0.82 nM | [8] | ||

| 11l | CDK2 | T-47D (Breast Cancer) | 0.75 ± 0.02 µM | [8] |

| MDA-MB-231 (Breast Cancer) | 1.15 ± 0.04 µM | [8] | ||

| CDK2 | 55.6 ± 2.27 nM | [8] | ||

| 11h | CDK2 | T-47D (Breast Cancer) | 1.03 ± 0.03 µM | [8] |

| MDA-MB-231 (Breast Cancer) | 1.57 ± 0.05 µM | [8] | ||

| CDK2 | 43.8 ± 1.79 nM | [8] | ||

| 11e | CDK2 | T-47D (Breast Cancer) | 2.53 ± 0.08 µM | [8] |

| MDA-MB-231 (Breast Cancer) | 3.21 ± 0.10 µM | [8] | ||

| CDK2 | 151 ± 6.16 nM | [8] | ||

| 10l | VEGFR-2 | VEGFR-2 | Not specified | [7] |

Signaling Pathway Visualization

The following diagram illustrates a simplified generic kinase signaling pathway, a common target for pyridazine-based anticancer agents.

Caption: Generic Kinase Signaling Pathway and Points of Inhibition.

Experimental Protocols

Synthesis of 3,6-disubstituted Pyridazine Derivatives (General Procedure): [8]

A mixture of the appropriate starting materials is subjected to cyclization reactions to form the pyridazine ring. Further modifications are then carried out to introduce various substituents at the 3 and 6 positions of the pyridazine core. The final products are purified using techniques such as recrystallization or column chromatography. Characterization of the synthesized compounds is performed using spectroscopic methods like IR, 1H-NMR, 13C-NMR, and mass spectrometry, as well as elemental analysis.

In Vitro Anticancer Activity Screening (SRB Assay): [8]

-

Human cancer cell lines (e.g., T-47D, MDA-MB-231, SKOV-3) are seeded in 96-well plates and incubated.

-

After 24 hours, the cells are treated with different concentrations of the synthesized pyridazine compounds and incubated for an additional 48-72 hours.

-

The cells are then fixed with trichloroacetic acid (TCA) and stained with sulforhodamine B (SRB) dye.

-

The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

The IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated from the dose-response curves.

Anti-inflammatory Applications of Pyridazine Compounds

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including rheumatoid arthritis, cardiovascular conditions, and certain types of cancer.[10] Pyridazine and pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents.[10][11]

Mechanism of Action

The anti-inflammatory effects of pyridazine compounds are attributed to their ability to modulate key inflammatory pathways by:

-

Inhibiting Cyclooxygenase (COX) Enzymes: Many pyridazine derivatives act as inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12][13] Some compounds exhibit selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12]

-

Suppressing Pro-inflammatory Cytokines: Pyridazine compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][14]

-

Inhibiting the NLRP3 Inflammasome: A series of novel pyridazine compounds have been identified as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response.[15][16]

Quantitative Data on Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of selected pyridazine derivatives against COX enzymes.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |

| 6b | >100 | 0.18 | >555 | [12] |

| 4c | >100 | 0.26 | >384 | [12] |

| 3d | Not specified | 0.425 | Not specified | [14] |

| 4e | Not specified | 0.356 | Not specified | [14] |

| Celecoxib (Reference) | >100 | 0.35 | >285 | [12] |

| Indomethacin (Reference) | 1.30 | 2.60 | 0.50 | [12] |

Signaling Pathway Visualization

The diagram below illustrates the activation of the NLRP3 inflammasome, a target for some anti-inflammatory pyridazine compounds.

Caption: NLRP3 Inflammasome Activation and Inhibition.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay: [12]

-

The assay is performed using a COX inhibitor screening assay kit according to the manufacturer's instructions.

-

The enzymes (ovine COX-1 and human recombinant COX-2) are incubated with the test compounds at various concentrations.

-

The reaction is initiated by the addition of arachidonic acid.

-

The production of prostaglandin F2α is measured using an enzyme immunoassay.

-

The IC50 values are determined by plotting the percentage of inhibition versus the compound concentration.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema): [12]

-

A group of rats is administered the test compound orally.

-

After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw of each rat.

-

The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Applications of Pyridazine Compounds

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Pyridazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[17][18][19]

Spectrum of Activity

Newly synthesized pyridazine compounds have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa.[18] Some derivatives have also exhibited antifungal properties.[17]

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of selected pyridazine derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Chloro derivatives | E. coli | 0.892–3.744 | [19] |

| P. aeruginosa | 0.892–3.744 | [19] | |

| S. marcescens | 0.892–3.744 | [19] | |

| Chloramphenicol (Reference) | E. coli | 2.019–8.078 | [19] |

| P. aeruginosa | 2.019–8.078 | [19] | |

| S. marcescens | 2.019–8.078 | [19] | |

| 7 | S. aureus (MRSA) | 3.74–8.92 µM | [20] |

| P. aeruginosa | 3.74–8.92 µM | [20] | |

| A. baumannii | 3.74–8.92 µM | [20] | |

| 13 | S. aureus (MRSA) | 3.74–8.92 µM | [20] |

| P. aeruginosa | 3.74–8.92 µM | [20] | |

| A. baumannii | 3.74–8.92 µM | [20] |

Experimental Workflow Visualization

The following diagram outlines a general workflow for antimicrobial screening.

References

- 1. researchgate.net [researchgate.net]

- 2. ijcrt.org [ijcrt.org]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jpsbr.org [jpsbr.org]

- 14. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 15. Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson’s Disease or Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson’s Disease, and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Bioactive Derivatives from (6-Chloropyridazin-3-yl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, (6-Chloropyridazin-3-yl)methanol. The pyridazine core is a significant pharmacophore in medicinal chemistry, and its derivatives have shown promising biological activities, including anticancer properties through mechanisms such as apoptosis induction and PARP-1 inhibition.[1][2][3][4][5][6] This guide will cover three key synthetic transformations: etherification, esterification, and the Suzuki-Miyaura cross-coupling reaction, enabling the creation of a diverse library of compounds for further investigation.

Synthetic Pathways Overview

This compound serves as a versatile starting material for the synthesis of a variety of derivatives. The primary reaction sites are the hydroxyl group of the methanol moiety and the chlorine atom on the pyridazine ring. The following diagram illustrates the main synthetic routes discussed in this document.

Caption: Synthetic routes for the derivatization of this compound.

Etherification of this compound

The hydroxyl group of this compound can be readily converted to an ether linkage via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

General Experimental Protocol: Williamson Ether Synthesis

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ether derivative.

Representative Data for Etherification

| Product Name | Alkyl Halide | Solvent | Base | Time (h) | Yield (%) | Analytical Data (Predicted) |

| 3-(Benzyloxymethyl)-6-chloropyridazine | Benzyl bromide | DMF | NaH | 12 | 85-95 | ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, 1H), 7.40-7.25 (m, 6H), 4.80 (s, 2H), 4.70 (s, 2H). MS (ESI): m/z [M+H]⁺ calculated 235.07. |

| 3-Chloro-6-(ethoxymethyl)pyridazine | Ethyl iodide | DMF | NaH | 24 | 70-80 | ¹H NMR (CDCl₃, 400 MHz): δ 7.50 (d, 1H), 7.35 (d, 1H), 4.75 (s, 2H), 3.60 (q, 2H), 1.25 (t, 3H). MS (ESI): m/z [M+H]⁺ calculated 173.05. |

Esterification of this compound

Ester derivatives can be synthesized through the Fischer esterification of this compound with a carboxylic acid in the presence of an acid catalyst.

General Experimental Protocol: Fischer Esterification

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

Concentrated sulfuric acid (H₂SO₄)

-

Methanol (as solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) and the carboxylic acid (1.5 equivalents) in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure ester derivative.

Representative Data for Esterification

| Product Name | Carboxylic Acid | Solvent | Catalyst | Time (h) | Yield (%) | Analytical Data (Predicted) |

| (6-Chloropyridazin-3-yl)methyl acetate | Acetic acid | Methanol | H₂SO₄ | 4 | 80-90 | ¹H NMR (CDCl₃, 400 MHz): δ 7.58 (d, 1H), 7.42 (d, 1H), 5.30 (s, 2H), 2.15 (s, 3H). MS (ESI): m/z [M+H]⁺ calculated 187.03. |

| (6-Chloropyridazin-3-yl)methyl benzoate | Benzoic acid | Methanol | H₂SO₄ | 8 | 75-85 | ¹H NMR (CDCl₃, 400 MHz): δ 8.10-8.05 (m, 2H), 7.65-7.40 (m, 5H), 5.50 (s, 2H). MS (ESI): m/z [M+H]⁺ calculated 249.05. |

Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 6-position of the pyridazine ring is susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling with various arylboronic acids. This reaction allows for the introduction of diverse aryl or heteroaryl substituents, significantly expanding the chemical space of the synthesized derivatives. This coupling can be performed on the ether or ester derivatives prepared in the previous steps.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

6-Chloro-3-(alkoxymethyl/acyloxymethyl)pyridazine derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine the 6-chloro-3-(alkoxymethyl/acyloxymethyl)pyridazine derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).

-

Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Data for Suzuki Coupling

| Starting Material | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) | Analytical Data (Predicted) |

| 3-(Benzyloxymethyl)-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 12 | 70-85 | ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, 1H), 7.80-7.75 (m, 2H), 7.50-7.25 (m, 9H), 4.85 (s, 2H), 4.75 (s, 2H). MS (ESI): m/z [M+H]⁺ calculated 277.13. |

| (6-Chloropyridazin-3-yl)methyl acetate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 8 | 65-80 | ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, 1H), 7.70 (d, 2H), 7.45 (d, 1H), 7.00 (d, 2H), 5.35 (s, 2H), 3.85 (s, 3H), 2.15 (s, 3H). MS (ESI): m/z [M+H]⁺ calculated 259.10. |

Application in Cancer Research: PARP-1 Inhibition and Apoptosis Induction

Derivatives of chloropyridazine have been identified as promising anticancer agents that can induce apoptosis and inhibit Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][4] PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.

Signaling Pathway: PARP-1 Inhibition Leading to Apoptosis

The following diagram illustrates the simplified signaling pathway of how PARP-1 inhibition can lead to apoptosis in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.

Caption: Mechanism of PARP-1 inhibition leading to apoptosis in cancer cells.

By following these protocols, researchers can synthesize a wide array of this compound derivatives for screening and development of novel therapeutic agents. The provided data and diagrams offer a foundational understanding for further exploration in the field of medicinal chemistry and drug discovery.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions Using (6-Chloropyridazin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction